Accelerated Aggregation Kinetics: AβpE3-42 vs. Aβ1-42 and AβpE11-42
AβpE3-42 exhibits drastically accelerated aggregation kinetics compared to the full-length Aβ1-42 and the similarly modified AβpE11-42. In a direct head-to-head study monitoring ThT fluorescence and circular dichroism in phosphate buffer, the aggregation process of AβpE3-42 was substantially faster, rendering its kinetic profile distinct from the slower, more fibril-prone Aβ1-42 [1]. This difference is quantified by the observation of specific oligomeric aggregation states unique to AβpE3-42 during fibrillization, a behavior not seen with Aβ1-42 [1]. The finding establishes AβpE3-42 as the aggregation-prone variant for studying early nucleation events.
| Evidence Dimension | Aggregation kinetics (rate) |
|---|---|
| Target Compound Data | AβpE3-42: Substantially faster aggregation; forms distinct, non-fibrillar oligomeric states early in the process. |
| Comparator Or Baseline | Aβ1-42: Slower aggregation kinetics, more prone to fibril formation. AβpE11-42: Slower aggregation kinetics. |
| Quantified Difference | Substantially faster kinetics for AβpE3-42 compared to both Aβ1-42 and AβpE11-42; qualitative difference in early aggregation states (oligomeric vs. fibrillar). |
| Conditions | Circular dichroism and ThT fluorescence in phosphate buffer solution. |
Why This Matters
For researchers studying the very early, toxic oligomeric stages of AD, AβpE3-42 is the preferred peptide as its rapid kinetics and distinct pathway directly model the most pathogenic species, unlike Aβ1-42 which rapidly progresses to inert fibrils.
- [1] D'Arrigo, C., et al. (2009). N-terminal truncated pyroglutamyl beta amyloid peptide Abetapy3-42 shows a faster aggregation kinetics than the full-length Abeta1-42. Biopolymers, 91(10), 861-873. View Source
